molecular formula C17H18N2O4S B13652018 4-Cyclopropyl-7-(3-methoxyphenoxy)-2,3-dihydro-1$l^{6},2,4-benzothiadiazine 1,1-dioxide

4-Cyclopropyl-7-(3-methoxyphenoxy)-2,3-dihydro-1$l^{6},2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B13652018
M. Wt: 346.4 g/mol
InChI Key: CTMHATKTIDUKBM-UHFFFAOYSA-N
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Description

2H-1,2 pound not4-Benzothiadiazine,4-cyclopropyl-3,4-dihydro-7-(3-methoxyphenoxy)-,1,1-dioxide is a complex organic compound that belongs to the benzothiadiazine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a cyclopropyl group and a methoxyphenoxy moiety, suggests potential for various chemical and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2 pound not4-Benzothiadiazine,4-cyclopropyl-3,4-dihydro-7-(3-methoxyphenoxy)-,1,1-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzothiadiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Methoxyphenoxy Group: This step may involve nucleophilic substitution reactions where a methoxyphenol derivative reacts with an appropriate leaving group on the benzothiadiazine core.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1,2 pound not4-Benzothiadiazine,4-cyclopropyl-3,4-dihydro-7-(3-methoxyphenoxy)-,1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2H-1,2 pound not4-Benzothiadiazine,4-cyclopropyl-3,4-dihydro-7-(3-methoxyphenoxy)-,1,1-dioxide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with cellular processes such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds with similar core structures but different substituents.

    Cyclopropyl-Containing Compounds: Molecules featuring cyclopropyl groups that influence their chemical and biological properties.

    Methoxyphenoxy Derivatives: Compounds with methoxyphenoxy groups that contribute to their reactivity and interactions.

Uniqueness

The uniqueness of 2H-1,2 pound not4-Benzothiadiazine,4-cyclopropyl-3,4-dihydro-7-(3-methoxyphenoxy)-,1,1-dioxide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

4-cyclopropyl-7-(3-methoxyphenoxy)-2,3-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C17H18N2O4S/c1-22-13-3-2-4-14(9-13)23-15-7-8-16-17(10-15)24(20,21)18-11-19(16)12-5-6-12/h2-4,7-10,12,18H,5-6,11H2,1H3

InChI Key

CTMHATKTIDUKBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC3=C(C=C2)N(CNS3(=O)=O)C4CC4

Origin of Product

United States

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